N-Boc-D-glucosamine
Overview
Description
N-Boc-D-glucosamine is a compound with promising applications in various fields of research and industry. It is a natural polymer composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) .
Synthesis Analysis
The synthesis of N-Boc-D-glucosamine involves the use of tert-butyl carbamate (Boc) as a protecting group . A novel method for the deprotection of N-Boc-D-Glucosamine-Ac by irradiation via microwave has been reported .Molecular Structure Analysis
The empirical formula of N-Boc-D-glucosamine is C11H21NO7, and its molecular weight is 279.29 g/mol . The structure of N-Boc-D-glucosamine is composed of randomly distributed β-(1-4)-linked D-glucosamine (deacetylated unit) and N-acetyl-D-glucosamine (acetylated unit) .Chemical Reactions Analysis
The chemical reactions involving N-Boc-D-glucosamine are primarily related to its role as a protecting group in the synthesis of multifunctional targets . The Boc group is stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis
N-Boc-D-glucosamine is a white, hard, inelastic, and nitrogenous compound . Its empirical formula is C11H21NO7, and its molecular weight is 279.29 g/mol .Scientific Research Applications
Chemical Synthesis
N-Boc-D-glucosamine is used in chemical synthesis as a protected form of glucosamine, which is a valuable building block in the synthesis of various compounds. The protection of the amine group by the Boc (tert-butoxycarbonyl) group allows for selective reactions to occur at other functional groups without affecting the amine group .
Deprotection Methods
A novel method for the deprotection of N-Boc-D-glucosamine by irradiation microwave has been developed. This method aims to modernize and simplify processes, making them less polluting .
Biomedical Applications
While not specific to N-Boc-D-glucosamine, glucosamine itself has applications in the biomedical field. It is used as a nutritional supplement and has implications in joint health and osteoarthritis treatment .
Food Industry
Glucosamine is widely used as a dietary supplement in food, and by extension, its derivatives like N-Boc-D-glucosamine could be utilized in food processing or as intermediates in the synthesis of food additives .
Health Care Products
In health care, glucosamine derivatives are incorporated into products aimed at improving joint health and are among the most commonly used dietary supplements globally .
Cosmetics Industry
The use of glucosamine and its derivatives extends to the cosmetics industry, where they may be used in formulations for skin care products due to their beneficial properties .
Future Directions
properties
IUPAC Name |
tert-butyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7/c1-11(2,3)19-10(17)12-6-8(15)7(14)5(4-13)18-9(6)16/h5-9,13-16H,4H2,1-3H3,(H,12,17)/t5-,6-,7-,8-,9?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWFSMWAGKKQJB-VARJHODCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C(C(C(OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553959 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-D-glucosamine | |
CAS RN |
75251-80-8 | |
Record name | 2-[(tert-Butoxycarbonyl)amino]-2-deoxy-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90553959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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